molecular formula C6H12ClNO3S B1426574 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride CAS No. 1308384-40-8

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride

Cat. No.: B1426574
CAS No.: 1308384-40-8
M. Wt: 213.68 g/mol
InChI Key: ZLZQXGXZMQYGDJ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is an organic compound that features a pyrrolidine ring substituted with a methoxymethyl group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride typically involves the reaction of 2-(Methoxymethyl)pyrrolidine with a sulfonyl chloride reagent. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reactivity of the sulfonyl chloride group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Bases: Triethylamine, pyridine

    Conditions: Low temperatures, inert atmosphere (e.g., nitrogen or argon)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride has several applications in scientific research:

    Organic synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Protecting group chemistry: The methoxymethyl group can serve as a protecting group for alcohols, allowing for selective reactions at other functional groups.

    Bioconjugation: The sulfonyl chloride group can be used to attach the compound to biomolecules, facilitating the study of biological processes.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

    Methoxymethyl chloride: Used for introducing the methoxymethyl protecting group.

    Pyrrolidine: The parent compound of the pyrrolidine ring.

    Sulfonyl chlorides: A broad class of compounds with similar reactivity.

Uniqueness

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is unique due to the combination of the methoxymethyl group and the sulfonyl chloride group on the pyrrolidine ring. This combination allows for specific reactivity patterns and applications that are not possible with simpler sulfonyl chlorides or methoxymethyl derivatives.

Properties

IUPAC Name

2-(methoxymethyl)pyrrolidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3S/c1-11-5-6-3-2-4-8(6)12(7,9)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZQXGXZMQYGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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